A Comprehensive Technical Guide to (8-Fluoroquinolin-6-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to (8-Fluoroquinolin-6-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets. The introduction of a fluorine atom, as in (8-Fluoroquinolin-6-yl)boronic acid, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
The boronic acid functional group further expands the synthetic utility of this molecule, primarily as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.
Table 1: Physicochemical Properties of (8-Fluoroquinolin-6-yl)boronic acid (Predicted and Inferred)
| Property | Value | Source/Justification |
| CAS Number | Not Publicly Available | Inferred from extensive database searches. |
| Molecular Formula | C₉H₇BFNO₂ | Based on chemical structure. |
| Molecular Weight | 190.97 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid (predicted) | Typical appearance for aryl boronic acids. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | General solubility profile for aryl boronic acids. |
| Stability | Sensitive to heat and moisture. Prone to dehydration to form boroxine trimers.[3] | Known instability of boronic acids.[3] |
Synthesis and Characterization
The synthesis of (8-Fluoroquinolin-6-yl)boronic acid would likely follow established methodologies for the preparation of aryl boronic acids. A common and effective route involves the conversion of a corresponding aryl halide (in this case, 6-bromo-8-fluoroquinoline or 6-iodo-8-fluoroquinoline) to the boronic acid or its pinacol ester derivative.
Synthetic Pathway: A Plausible Route
A plausible synthetic route would involve a Miyaura borylation reaction. This palladium-catalyzed process is widely used for the synthesis of boronate esters from aryl halides.
Caption: Plausible synthetic workflow for (8-Fluoroquinolin-6-yl)boronic acid.
Experimental Protocol: Miyaura Borylation of 6-Bromo-8-fluoroquinoline
The following is a generalized protocol based on established literature procedures for similar substrates.
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Reaction Setup: To a dry, oven-dried Schlenk flask, add 6-bromo-8-fluoroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous dioxane via syringe.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude (8-Fluoroquinolin-6-yl)boronic acid pinacol ester by column chromatography on silica gel.
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Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization.
Characterization and Spectroscopic Analysis
The structural confirmation of (8-Fluoroquinolin-6-yl)boronic acid would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic aromatic proton signals for the quinoline ring system. The chemical shifts and coupling constants would be influenced by the fluorine and boronic acid substituents.
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¹³C NMR: Would display the expected number of carbon signals for the quinoline core. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: A singlet would be expected, with its chemical shift being indicative of the electronic environment of the fluorine atom.
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¹¹B NMR: A broad singlet is characteristic of a boronic acid, with a chemical shift typically in the range of 28-32 ppm.[4] It is important to note that boronic acids can form trimeric anhydrides (boroxines), which can lead to complex NMR spectra.[3] Running the NMR in a solvent like d₄-methanol can help break up these oligomers.[3]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
Stability and Handling
Boronic acids are known to be sensitive to heat and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This process is often reversible in the presence of water. For long-term storage, it is recommended to keep (8-Fluoroquinolin-6-yl)boronic acid in a cool, dry, and inert atmosphere.
Key Applications in Drug Discovery and Organic Synthesis
The primary application of (8-Fluoroquinolin-6-yl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the 8-fluoroquinolin-6-yl moiety into a wide range of molecules.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organic halide or triflate.[2]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the coupling of (8-Fluoroquinolin-6-yl)boronic acid with an aryl bromide.
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Reaction Setup: In a reaction vessel, combine (8-Fluoroquinolin-6-yl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
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Reaction Conditions: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Workup and Purification: After cooling, perform an aqueous workup to remove the inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Relevance in Kinase Inhibitor Development
The quinoline scaffold is a common feature in many kinase inhibitors.[1][5] The ability to readily synthesize a library of compounds by coupling (8-Fluoroquinolin-6-yl)boronic acid with various substituted aryl and heteroaryl halides allows for the exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors. The 8-fluoro substituent can play a critical role in modulating the potency and selectivity of these inhibitors.
Conclusion
(8-Fluoroquinolin-6-yl)boronic acid represents a valuable and versatile building block for organic synthesis and medicinal chemistry. While its specific CAS number is not widely reported, its chemical behavior can be confidently predicted based on the extensive literature on related quinoline boronic acids. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct and efficient means to incorporate the fluorinated quinoline motif into complex molecules, making it a highly attractive reagent for the discovery and development of new therapeutic agents.
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